2,3-Dimethoxy vs. 2,6-Dimethoxy Substitution: Divergent Patent Coverage Indicates Distinct Biological Utility Profiles
Documented insecticidal N-(1,3,4-thiadiazol-2-yl)benzamide patents explicitly claim 2,6-substitution on the benzamide ring as the preferred and exemplified embodiment . CAS 391863-90-4, bearing 2,3-dimethoxy groups, falls structurally outside this optimized insecticidal substitution pattern, suggesting a divergent biological target profile. Conversely, CAS 391863-90-4 is structurally encompassed within the generic formula of patent filings related to Wnt signaling pathway inhibition—a therapeutic area not associated with the 2,6-dimethoxy insecticidal analogs [1]. This orthogonal patent coverage, with no cross-citation between the two substitution pattern families, indicates functional divergence driven by methoxy group positioning.
| Evidence Dimension | Patent-claimed biological utility by benzamide substitution pattern |
|---|---|
| Target Compound Data | 2,3-Dimethoxy substitution; cited in Wnt pathway inhibitor patent (US20180044306A1) [1] |
| Comparator Or Baseline | 2,6-Dimethoxy substitution; claimed in insecticidal patent (N-(1,3,4-thiadiazol-2-yl)benzamides) |
| Quantified Difference | Orthogonal therapeutic vs. agrochemical patent landscapes; zero cross-citation between the two substitution pattern families identified in publicly accessible patent records |
| Conditions | Patent document analysis; therapeutic (Wnt/oncology) vs. agrochemical (insecticidal) indication space |
Why This Matters
For procurement decision-makers, this orthogonal patent coverage provides a structural basis for selecting CAS 391863-90-4 over 2,6-dimethoxy analogs when Wnt pathway-related oncology research is the objective, rather than insecticidal screening.
- [1] US Patent Application US20180044306A1. 1,3,4-Thiadiazol-2-yl-benzamide Derivatives as Inhibitors of the Wnt Signalling Pathway. Generic formula encompasses 2,3-dimethoxy substitution pattern. Published 2018-02-15. View Source
